molecular formula C27H25N3O2 B6509284 1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-64-1

1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509284
CAS RN: 901247-64-1
M. Wt: 423.5 g/mol
InChI Key: YNIGJIYCDJFYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, commonly known as DEEP-PMPQ, is a heterocyclic compound that has been studied for its potential applications in various fields. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-cancer, and neuroprotective properties. It has also been studied for its ability to modulate the activity of certain enzymes and receptors.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. Our compound can serve as an organoboron reagent in SM coupling reactions. Key points include:

Bioactive Compound Synthesis

Our compound has been used in the preparation of a potential bioactive molecule : Our compound has been used in the preparation of a potential bioactive molecule: 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Although the yield is moderate due to the retro-Michael reaction, this application highlights its versatility in drug discovery .

Thiophene Derivatives

Thiophenes are essential heterocyclic compounds with diverse applications. Our compound can be modified to yield thiophene derivatives, such as:

properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-5-32-22-12-13-25-23(15-22)27-24(16-28-25)26(19-7-10-21(31-4)11-8-19)29-30(27)20-9-6-17(2)18(3)14-20/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIGJIYCDJFYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

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